molecular formula C30H38N2O5 B15084158 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15084158
M. Wt: 506.6 g/mol
InChI Key: XEAWFBYAFVRPII-BYCLXTJYSA-N
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Description

3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, benzoyl, and morpholinyl groups through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzoyl group can be reduced to a corresponding alcohol.

    Substitution: The morpholinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.

Scientific Research Applications

3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
  • 3-hydroxy-4-(4-ethoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H38N2O5/c1-20(2)19-37-24-10-11-25(22(4)18-24)28(33)26-27(23-8-6-21(3)7-9-23)32(30(35)29(26)34)13-5-12-31-14-16-36-17-15-31/h6-11,18,20,27,33H,5,12-17,19H2,1-4H3/b28-26+

InChI Key

XEAWFBYAFVRPII-BYCLXTJYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC(C)C)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC(C)C)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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